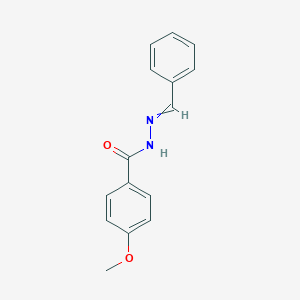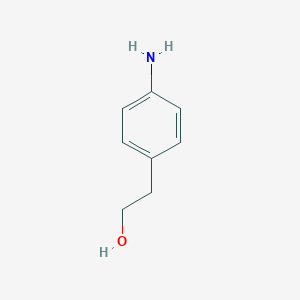
N-(Benzylideneamino)-4-methoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzylideneamino)-4-methoxy-benzamide: is an organic compound characterized by the presence of a benzylideneamino group attached to a 4-methoxy-benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylideneamino)-4-methoxy-benzamide typically involves the condensation reaction between 4-methoxybenzamide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzamide+BenzaldehydeAcid Catalystthis compound
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-(Benzylideneamino)-4-methoxy-benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or methoxy groups. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products, substituted amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(Benzylideneamino)-4-methoxy-benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and polymers.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
This compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting specific diseases. Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzylideneamino)-4-hydroxy-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(Benzylideneamino)-4-nitro-benzamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.
N-(Benzylideneamino)-4-chloro-benzamide: The presence of a chlorine atom can enhance its electrophilicity and potential as a halogenated intermediate.
Uniqueness
N-(Benzylideneamino)-4-methoxy-benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs with different substituents.
Propiedades
Número CAS |
51651-81-1 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+ |
Clave InChI |
XHYYXBAFSXMSKM-LFIBNONCSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)










